molecular formula C11H11N3S2 B2495876 5-{Thieno[2,3-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2097898-51-4

5-{Thieno[2,3-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2495876
CAS No.: 2097898-51-4
M. Wt: 249.35
InChI Key: YZYJJGYZNIVIJR-UHFFFAOYSA-N
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Description

5-{Thieno[2,3-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and structural similarity to purines, which are essential components of nucleic acids. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Mechanism of Action

Target of Action

The primary targets of 5-{Thieno[2,3-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane are a variety of enzymes such as kinases and phosphodiesterases . These enzymes play crucial roles in cellular signaling pathways, regulating various biological processes including cell growth, differentiation, and metabolism .

Mode of Action

The compound interacts with its targets by binding to the active sites of these enzymes, potentially inhibiting their activity . This interaction can lead to changes in the signaling pathways regulated by these enzymes, affecting the cellular processes they control .

Biochemical Pathways

Given its targets, it is likely that it impacts pathways regulated by kinases and phosphodiesterases . These could include pathways involved in cell growth and differentiation, immune response, and various metabolic processes .

Pharmacokinetics

In silico adme profiling suggests that it has drug-like properties with a very low toxic effect . This indicates that the compound may have good bioavailability, although further studies are needed to confirm this .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific enzymes it targets and the pathways these enzymes regulate . For example, if the compound inhibits kinases involved in cell growth, it could potentially slow down or stop the growth of cells . Similarly, if it targets phosphodiesterases involved in immune response, it could modulate the immune system .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its targets and exert its effects . Additionally, the compound’s stability could be affected by factors such as light, heat, and humidity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{Thieno[2,3-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of thieno[2,3-d]pyrimidin-4-amine with various reagents under controlled conditions. For instance, the reaction with oxalyl chloride in the presence of pyridine in refluxing dichloroethane can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial reactors and purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-{Thieno[2,3-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

5-{Thieno[2,3-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{Thieno[2,3-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane is unique due to its specific bicyclic structure, which may confer distinct biological properties and enhance its stability and bioavailability compared to other similar compounds.

Properties

IUPAC Name

4-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S2/c1-2-15-11-9(1)10(12-6-13-11)14-4-8-3-7(14)5-16-8/h1-2,6-8H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYJJGYZNIVIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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